
Dichloro-(2-diphenylphosphanylphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro-(2-diphenylphosphanylphenyl)phosphane is a chemical compound with the molecular formula C24H19Cl2P2. It is a member of the organophosphorus compounds, which are widely used in various fields of chemistry and industry. This compound is known for its unique structure, which includes two chlorine atoms and a diphenylphosphanyl group attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloro-(2-diphenylphosphanylphenyl)phosphane can be synthesized through several methods. One common method involves the reaction of chlorophosphines with organometallic reagents. For example, the interaction of Grignard reagents with chlorophosphines can yield the desired product . Another method involves the Friedel-Crafts reaction between phosphorus trichloride and benzene in the presence of anhydrous aluminum chloride as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro-(2-diphenylphosphanylphenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as alkyl halides or aryl halides.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted phosphines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dichloro-(2-diphenylphosphanylphenyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dichloro-(2-diphenylphosphanylphenyl)phosphane involves its ability to act as a ligand and form complexes with transition metals. These complexes can then participate in various catalytic reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichlorophenylphosphine: Another organophosphorus compound with similar reactivity but different structural features.
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups attached to the phosphorus atom.
Bis(diphenylphosphino)ethane: A bidentate ligand with two diphenylphosphino groups connected by an ethane linker.
Uniqueness
Dichloro-(2-diphenylphosphanylphenyl)phosphane is unique due to its specific arrangement of chlorine and diphenylphosphanyl groups on the phenyl ring. This unique structure imparts distinct reactivity and coordination properties, making it valuable in specialized applications where other phosphine ligands may not be as effective .
Eigenschaften
CAS-Nummer |
223742-01-6 |
|---|---|
Molekularformel |
C18H14Cl2P2 |
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
dichloro-(2-diphenylphosphanylphenyl)phosphane |
InChI |
InChI=1S/C18H14Cl2P2/c19-22(20)18-14-8-7-13-17(18)21(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChI-Schlüssel |
DRFRAADXHJYQNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



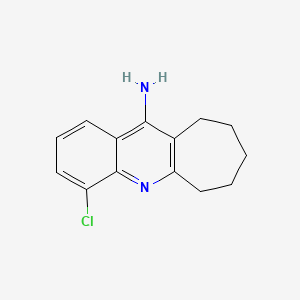
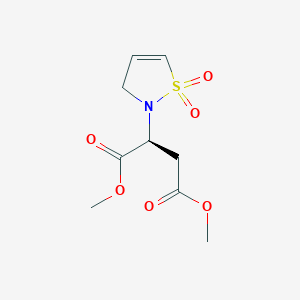

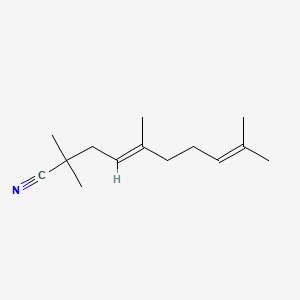

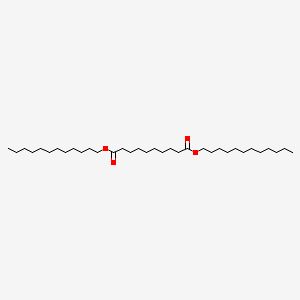

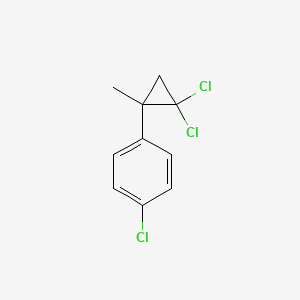

![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756688.png)
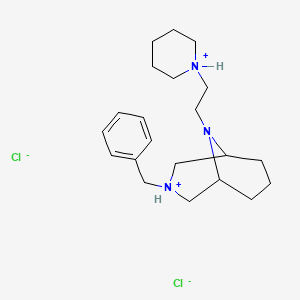
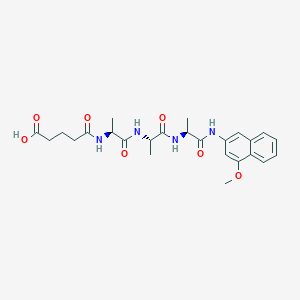
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)
